molecular formula C15H20N4O2S B2777176 N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 899945-89-2

N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2777176
CAS No.: 899945-89-2
M. Wt: 320.41
InChI Key: HSKYDXLNHBWWQV-UHFFFAOYSA-N
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Description

N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and a thioacetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 4-pyridinecarboxylic acid hydrazide can be reacted with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole.

    Thioether Formation: The oxadiazole intermediate is then reacted with a suitable alkylating agent, such as an alkyl halide, to introduce the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is reacted with N,N-diisopropylamine and a suitable acylating agent, such as acetyl chloride, to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can inhibit or modulate the activity of the target. The oxadiazole ring and thioacetamide group are particularly important for these interactions, as they can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the combination of its oxadiazole ring and thioacetamide group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N,N-di(propan-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-10(2)19(11(3)4)13(20)9-22-15-18-17-14(21-15)12-5-7-16-8-6-12/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKYDXLNHBWWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CSC1=NN=C(O1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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